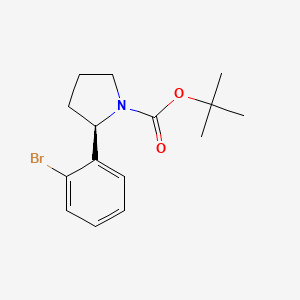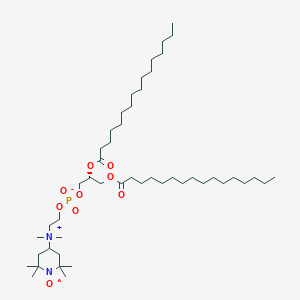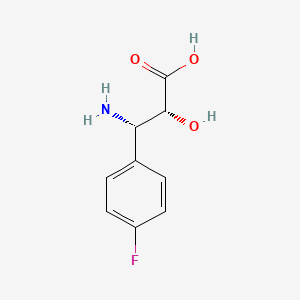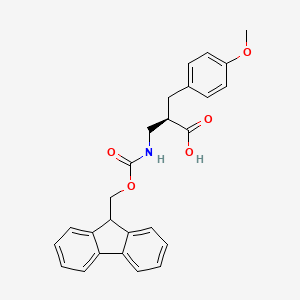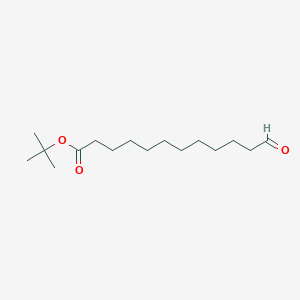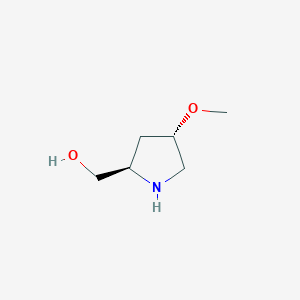
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol typically involves the reaction of a suitable pyrrolidine precursor with methanol under specific conditions. One common method involves the use of D-penicillamine and pyridoxal hydrochloride, which react to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can produce various functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It serves as a model compound for understanding the behavior of similar chiral molecules in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors, leveraging its chiral nature for increased selectivity and efficacy.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of a wide range of products.
Wirkmechanismus
The mechanism by which ((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. This can result in the modulation of biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine
- Pyrrolizine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
((2R,4S)-4-Methoxypyrrolidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to other similar compounds, its methoxy and hydroxymethyl substitutions provide unique reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2R,4S)-4-methoxypyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
JUWWYVCNZFCWNH-RITPCOANSA-N |
Isomerische SMILES |
CO[C@H]1C[C@@H](NC1)CO |
Kanonische SMILES |
COC1CC(NC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-methoxy-2-methyl-2,7-diazaspiro[3.4]octan-5-imine](/img/structure/B15222109.png)
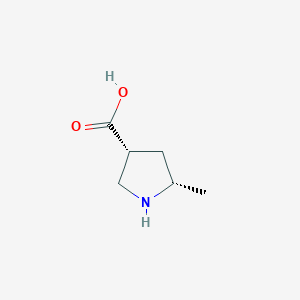
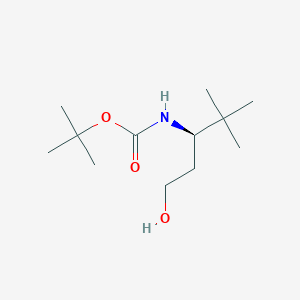
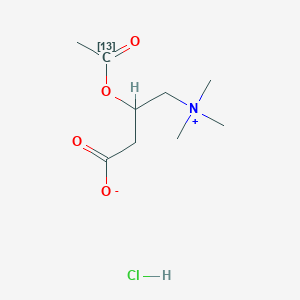
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)

